1-Carboxamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

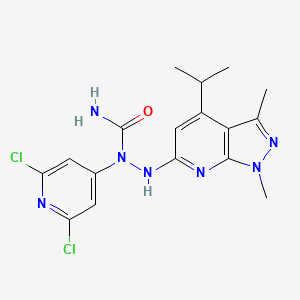

分子式 |

C17H19Cl2N7O |

|---|---|

分子量 |

408.3 g/mol |

IUPAC名 |

1-(2,6-dichloropyridin-4-yl)-1-[(1,3-dimethyl-4-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |

InChI |

InChI=1S/C17H19Cl2N7O/c1-8(2)11-7-14(22-16-15(11)9(3)23-25(16)4)24-26(17(20)27)10-5-12(18)21-13(19)6-10/h5-8H,1-4H3,(H2,20,27)(H,22,24) |

InChIキー |

KRBXPLNGUQJDHR-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(C2=C1C(=CC(=N2)NN(C3=CC(=NC(=C3)Cl)Cl)C(=O)N)C(C)C)C |

製品の起源 |

United States |

Significance of the Carboxamide Moiety Within Complex Molecular Architectures

The inherent structural and electronic properties of the carboxamide group impart a significant influence on the three-dimensional structure and stability of molecules in which it resides. This is largely attributable to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which results in a partial double bond character for the C-N bond. rsc.org This restricted rotation around the amide bond leads to a planar geometry, a feature that profoundly impacts the conformational possibilities of a molecule.

The planarity of the amide bond is a cornerstone of peptide and protein structure. rsc.org In polypeptide chains, the amide bonds, also known as peptide bonds, link amino acid residues. The rigidity of these bonds reduces the conformational freedom of the polypeptide backbone, directing the folding of the protein into specific secondary structures like α-helices and β-sheets. rsc.org The majority of peptide bonds in proteins adopt a trans conformation, where the Cα atoms of adjacent amino acids are on opposite sides of the peptide bond, as this arrangement minimizes steric hindrance. rsc.org

The Carboxamide Group As a Privileged Scaffold in Contemporary Chemical Systems

In the domain of medicinal chemistry and drug discovery, the carboxamide group is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of new therapeutic agents. The prevalence of the carboxamide moiety in a wide range of FDA-approved drugs is a testament to its significance. pressbooks.pubiloencyclopaedia.org

The utility of the carboxamide as a privileged scaffold stems from several key attributes. Its ability to act as both a hydrogen bond donor (via the N-H group in primary and secondary amides) and a hydrogen bond acceptor (via the carbonyl oxygen) allows for versatile and specific interactions with biological macromolecules such as enzymes and receptors. mdpi.com This dual functionality enables carboxamide-containing molecules to form robust binding interactions within the active sites of their targets.

Furthermore, the chemical stability of the amide bond contributes to the favorable pharmacokinetic profiles of many carboxamide-based drugs. rsc.org Its resistance to hydrolysis under physiological conditions ensures that the drug molecule remains intact until it reaches its target. The structural diversity that can be achieved by varying the substituents on the nitrogen and carbonyl carbon of the carboxamide group allows for the fine-tuning of a molecule's pharmacological properties.

Research Findings on Carboxamide-Containing Bioactive Molecules

Recent research has continued to highlight the importance of the carboxamide scaffold in the development of novel therapeutics. For example, numerous studies have focused on the synthesis and evaluation of carboxamide derivatives as potent anticancer agents. These compounds often target critical cellular pathways involved in cancer progression. Similarly, the carboxamide motif is a common feature in the development of new antiviral and anti-infective drugs.

Table 1: Physicochemical Properties of Simple Carboxamides

| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |

| Formamide (B127407) | HCONH₂ | 45.04 | 2.5 | 210 | Soluble pressbooks.publibretexts.orglibretexts.org |

| Acetamide | CH₃CONH₂ | 59.07 | 82 | 221 | Soluble pressbooks.publibretexts.orglibretexts.org |

| N-Methylformamide | HCONHCH₃ | 59.07 | -3 | 183-185 | Soluble |

| N-Methylacetamide | CH₃CONHCH₃ | 73.09 | 28-31 | 204-206 | Soluble |

| N,N-Dimethylformamide | HCON(CH₃)₂ | 73.09 | -61 | 153 | Miscible |

| N,N-Dimethylacetamide | CH₃CON(CH₃)₂ | 87.12 | -20 | 165-166 | Miscible |

The data in Table 1 illustrates the influence of the carboxamide structure on its physical properties. Primary amides, such as formamide and acetamide, exhibit high boiling points for their molecular weight due to their ability to form strong intermolecular hydrogen bonds. pressbooks.publibretexts.orglibretexts.org As the hydrogen atoms on the nitrogen are replaced with methyl groups (secondary and tertiary amides), the capacity for hydrogen bonding decreases, leading to a general decrease in boiling and melting points. The high solubility of the lower molecular weight amides in water is also a result of their ability to engage in hydrogen bonding with water molecules. pressbooks.publibretexts.orglibretexts.org

Mechanistic Investigations of 1 Carboxamide Reactivity and Transformations

Elucidation of Ring-Opening Reaction Mechanisms in Aziridine-1-carboxamides

Aziridines are three-membered heterocyclic compounds whose high ring strain makes them susceptible to ring-opening reactions. wikipedia.org The presence of an electron-withdrawing group, such as a 1-carboxamide, on the nitrogen atom activates the ring, making it more reactive toward nucleophiles. mdpi.com This activation is a key principle in the synthetic utility of aziridine-1-carboxamides.

The mechanism of nucleophilic ring-opening typically proceeds via an SN2-type reaction. The regioselectivity of the nucleophilic attack—whether it occurs at the C2 or C3 position of the aziridine (B145994) ring—is a critical aspect and is influenced by several factors including the substituents on the aziridine ring, the nature of the nucleophile, and the reaction conditions. frontiersin.org

A plausible general mechanism involves the protonation of the aziridine nitrogen, which forms a highly reactive aziridinium (B1262131) ion intermediate. frontiersin.org This is then attacked by a nucleophile. In the case of N-activated aziridines, such as N-tosyl or N-carboxamide derivatives, the electron-withdrawing nature of the substituent facilitates the attack even without strong acid catalysis. For instance, dianions of carboxylic acids have been shown to react effectively with N-tosylaziridines to produce γ-amino acids. mdpi.com

Studies on 2-substituted aziridines have revealed how substituents direct the regioselectivity of the ring-opening. For example, when a γ-ketone group is present on an alkyl substituent at the C2 position, the ring-opening by a water nucleophile occurs at the substituted C2 position. frontiersin.org Conversely, if the substituent is a γ-silylated hydroxy group, the nucleophilic attack by an acetate (B1210297) oxygen occurs at the unsubstituted C3 position. frontiersin.org This demonstrates the subtle electronic and steric control exerted by substituents on the reaction pathway.

A proposed mechanism for the reaction between amines and N-tosylaziridines under catalyst-free conditions involves hydrogen bonding and a subsequent proton transfer, leading to the formation of vicinal-diamines. rsc.org

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Activated Aziridines

| Aziridine Derivative | Nucleophile | Primary Product Type | Site of Attack | Reference |

|---|---|---|---|---|

| N-tosyl-2-ethylaziridine | Dianion of tiglic acid | γ-amino acid | C3 (less substituted) | mdpi.com |

| 2-(γ-ketoalkyl)aziridine | Water (H₂O) | Amino alcohol | C2 (more substituted) | frontiersin.org |

| 2-(γ-silylated hydroxyalkyl)aziridine | Acetate | Acetoxylated amine | C3 (less substituted) | frontiersin.org |

| N-tosyl aryl/alkyl aziridines | Aromatic amines | Vicinal-diamine | Varies | rsc.org |

Mechanistic Pathways of Complex Rearrangements in Cyclohexene-1-carboxamide Derivatives

Cyclohexene-1-carboxamide derivatives bearing other functional groups can undergo complex and often unexpected rearrangements during chemical transformations. The interplay between adjacent functional groups is often central to these mechanistic pathways, leading to the formation of intricate molecular architectures.

Research into the reactions of cyclohex-3-ene-1-carboxamide (B1296590) derivatives that also contain a hydroxymethyl group has uncovered unusual rearrangements leading to bicyclic lactones. acs.orgresearchgate.net These transformations highlight the role of neighboring group participation in directing reaction outcomes.

In one studied pathway, the epoxidation of a cyclohex-3-ene-1-carboxamide derivative with m-chloroperoxybenzoic acid (m-CPBA) did not yield a stable epoxide. Instead, a rearranged bicyclic lactone was formed. acs.org The proposed mechanism involves several steps:

Epoxidation: The double bond of the cyclohexene (B86901) ring is first epoxidized.

Amide Hydrolysis and Lactonization: The reaction conditions promote the hydrolysis of the carboxamide group. This hydrolysis and subsequent lactone formation can occur in a single concerted step or sequentially. The nitrogen of the original amide and the oxygen of the hydroxymethyl group act as internal nucleophiles. acs.org

A similar rearrangement is observed during the bromination of these derivatives. The reaction of the carboxamide with bromine is believed to lead to an intermediate that facilitates the formation of a hexahydroisobenzofuran derivative, another type of bicyclic structure. researchgate.net The exact configuration of the product was confirmed by X-ray analysis, underscoring the complexity of the rearrangement. researchgate.net

These reactions demonstrate that functional groups like -CH₂OH and -CONHR attached to a cyclohexene ring are not passive bystanders but are mechanistically involved in product formation during reactions such as bromination and epoxidation. acs.orgresearchgate.net

Table 2: Rearrangement Reactions of a Substituted Cyclohexene-1-carboxamide

| Starting Material | Reaction | Key Mechanistic Feature | Final Product | Reference |

|---|---|---|---|---|

| Cyclohex-3-ene-1-carboxamide with a hydroxymethyl group | Epoxidation (e.g., with m-CPBA) | Intramolecular epoxide ring opening and amide hydrolysis | Bicyclic Lactone | acs.org |

| Cyclohex-3-ene-1-carboxamide with a hydroxymethyl group | Bromination | Neighboring group participation leading to cyclization | Hexahydroisobenzofuran derivative | researchgate.net |

Reaction Pathway Analysis of Functionalized this compound Syntheses

The synthesis of functionalized 1-carboxamides can proceed through diverse and elegant reaction pathways, including biosynthetic routes and complex chemical cascades. Analyzing these pathways provides insight into the formation of these valuable compounds.

Biosynthetic Pathway: In the bacterium Pseudomonas aeruginosa, the synthesis of phenazine-1-carboxamide (B1678076) is a well-characterized biosynthetic pathway. The process begins with phenazine-1-carboxylic acid (PCA). A specific gene, phzH, encodes an enzyme that directly converts PCA into phenazine-1-carboxamide. nih.gov This enzymatic transformation is part of a larger, complex pathway where PCA is a central intermediate that can be modified by different enzymes to produce a variety of phenazine (B1670421) compounds, including pyocyanin (B1662382) and 1-hydroxyphenazine. nih.gov

Chemical Synthesis Pathways: The chemical synthesis of functionalized carboxamides often involves multi-step cascade reactions or novel cycloadditions.

One efficient method involves the conversion of isoxazoles into 2,4,5-trisubstituted thiazole-5-carboxamides. This transformation is achieved through an ammonium (B1175870) iodide-catalyzed formal [3+2] cycloaddition reaction. acs.org Mechanistic studies suggest an intermolecular pathway where the isoxazole (B147169) ring rearranges and combines with an isothiocyanate to form the highly functionalized thiazole (B1198619) core. acs.org This method is notable for proceeding without any transition metal catalyst. acs.org

Another powerful strategy is the one-pot synthesis of functionalized benzimidazoles, which can incorporate a carboxamide moiety in their structure. A cascade reaction involving o-aminoanilines, terminal alkynes, and p-tolylsulfonyl azide (B81097) provides a direct route. The proposed reaction pathway proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a ketenimine intermediate, which then undergoes intramolecular nucleophilic addition and subsequent elimination to yield the final benzimidazole (B57391) product. organic-chemistry.org

Table 3: Selected Synthetic Pathways to Functionalized Carboxamides

| Product Type | Synthetic Approach | Key Reagents/Catalysts | Core Mechanistic Step | Reference |

|---|---|---|---|---|

| Phenazine-1-carboxamide | Biosynthesis | PhzH enzyme, Phenazine-1-carboxylic acid | Enzymatic amidation | nih.gov |

| Thiazole-5-carboxamide | Chemical Synthesis (Skeleton Rearrangement) | Ammonium iodide (NH₄I), Isothiocyanate | Formal [3+2] cycloaddition | acs.org |

| Functionalized Benzimidazole | Chemical Synthesis (Cascade Reaction) | Copper catalyst, p-Tolylsulfonyl azide, Alkyne | Azide-alkyne cycloaddition and ketenimine formation | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization in 1 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules, including those with carboxamide groups. Both ¹H NMR and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton attached to the nitrogen atom (N-H) in a carboxamide group typically appears as a broad singlet, often in the range of δ 5–8 ppm magritek.commdpi.commnstate.edu. The broadness is attributed to quadrupole broadening by the adjacent nitrogen nucleus and, more significantly, to hydrogen bonding and exchange processes. The exact chemical shift is highly sensitive to solvent, concentration, and the degree of hydrogen bonding, which can influence solubility and intermolecular interactions mnstate.edu. Protons on carbons adjacent to the carbonyl group (α-carbons) usually resonate in the δ 2–3 ppm range, especially if they are allylic or adjacent to a carbonyl magritek.commnstate.edu.

¹³C NMR Spectroscopy: The carbonyl carbon (C=O) of the carboxamide group is highly deshielded, typically appearing in the ¹³C NMR spectrum between δ 160–185 ppm, with values around δ 170 ppm being common for simple amides mnstate.eduumn.edu. The chemical shift of the carbonyl carbon can provide insights into the electronic nature and conjugation of the amide moiety.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons, thereby confirming the complete structure of complex carboxamide derivatives mdpi.comnih.gov. Dynamic NMR studies, including experiments like EXSY (Exchange Spectroscopy), can also reveal information about conformational dynamics and rotational barriers around the amide bond, which is important for understanding tautomerism and isomerism in certain carboxamide systems mdpi.com.

Table 1: Characteristic NMR Chemical Shifts for Carboxamide Functional Groups

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Amide N-H | 5–8 (broad singlet) | Sensitive to H-bonding, solvent, exchange. |

| ¹³C NMR | Amide C=O | 160–185 (around 170) | Highly deshielded carbonyl carbon. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups based on their characteristic vibrational frequencies. The carboxamide group exhibits distinct absorption bands that are readily identifiable in IR spectra.

N-H Stretching: Primary amides (-CONH₂) show two characteristic N-H stretching bands, typically appearing as strong, somewhat broad absorptions in the region of 3300–3500 cm⁻¹ umn.eduutdallas.edumasterorganicchemistry.com. These correspond to the asymmetric and symmetric N-H stretches. Secondary amides (-CONHR) exhibit a single N-H stretching band in a similar region utdallas.edu.

C=O Stretching (Amide I Band): The carbonyl group (C=O) in amides gives rise to a very strong absorption, known as the Amide I band, usually found between 1630–1700 cm⁻¹ umn.eduutdallas.edumasterorganicchemistry.comlibretexts.org. The precise position of this band is influenced by factors such as conjugation, hydrogen bonding, and the specific molecular environment.

N-H Bending (Amide II Band): A medium to strong absorption band, often observed around 1500–1650 cm⁻¹, corresponds to the N-H bending vibration (Amide II band) umn.eduutdallas.edu.

Raman Spectroscopy: While IR spectroscopy is widely used, Raman spectroscopy provides complementary vibrational information, particularly useful for symmetric stretching modes and for samples that are difficult to prepare for IR analysis.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is essential for determining the molecular weight and elemental composition of carboxamide compounds.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula of a carboxamide derivative by comparing the measured mass to calculated masses of potential elemental compositions acs.orgacs.org.

Fragmentation Patterns: Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule, yielding characteristic fragment ions that help elucidate the structure. Primary amides, for instance, can exhibit a base peak resulting from a McLafferty rearrangement libretexts.org. The presence of nitrogen atoms in a molecule can often be inferred from the molecular ion's mass, following the nitrogen rule (an odd number of nitrogen atoms leads to an odd molecular weight) openstax.org. Specialized techniques, such as extractive electrospray ionization mass spectrometry (EESI-MS), can be employed to identify specific functional groups in real-time acs.org. Methods involving selective gas-phase derivatization have also been developed to specifically identify the amido functionality nih.gov.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing invaluable insights into the molecular architecture and intermolecular interactions of carboxamide compounds.

Molecular Structure and Conformation: Single-crystal X-ray diffraction analysis yields atomic coordinates, bond lengths, and bond angles, offering a detailed picture of the molecule's conformation. For carboxamides, this includes the orientation of the amide group and any substituents mdpi.comresearchgate.neteurjchem.com.

Intermolecular Interactions: X-ray crystallography is crucial for understanding how carboxamide molecules interact in the crystal lattice. Hydrogen bonding is particularly significant, with amide groups frequently forming strong hydrogen bonds. Common motifs include amide dimer homosynthons (R²₂(8)) involving N-H···O=C interactions, and heterosynthons when co-crystallized with other molecules mdpi.comnih.gov. These interactions dictate crystal packing, solubility, and solid-state properties mdpi.comresearchgate.neteurjchem.com.

Specialized Spectroscopic Techniques for Functionalized Nanomaterials

When carboxamide functionalities are incorporated into nanomaterials, a range of specialized techniques are employed to characterize their physical and chemical properties.

UV-Vis Spectroscopy: Useful for detecting chromophoric groups within carboxamide-containing molecules, providing information about electronic transitions and conjugation researchgate.netlabmanager.com.

Dynamic Light Scattering (DLS): Employed to determine the size distribution and aggregation state of nanoparticles or dispersions containing carboxamide functionalities labmanager.comacs.orgrsc.org.

X-ray Diffraction (XRD): Used to assess the crystallinity, crystal structure, and phase purity of carboxamide-based materials and nanomaterials labmanager.comacs.org.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide direct visualization of the morphology, size, and surface features of nanomaterials, offering insights into their physical structure labmanager.com.

Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition behavior of carboxamide-containing materials researchgate.net.

BET Analysis: This technique quantifies the surface area and pore size distribution of materials, which is relevant for understanding the properties of functionalized nanomaterials researchgate.net.

By employing this comprehensive array of spectroscopic and structural characterization methods, researchers can gain a thorough understanding of carboxamide-containing compounds, facilitating their design, synthesis, and application in diverse scientific fields.

Compound List:

1-Carboxamide (general term)

N-(5-oxopyrrolidin-3-yl)adamantane-1-carboxamide

1-Hydroxycyclohexane-1-carboxamide smolecule.com

Cyclohex-3-ene-1-carboxamide (B1296590)

N,N-Diisopropyladamantane-1-carboxamide ontosight.ai

2-Oxo-7,8-dihydro-6H-acenaphthylene-1-carboxamide ontosight.ai

Phenazine-1-carboxamide (B1678076) ontosight.ai

1-hydroxycyclobutane-1-carboxamide (B2825779) americanelements.com

1-Aminocyclopentane-1-carboxamide alfa-chemistry.com

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide eurjchem.com

Acridine-4-carboxamide derivatives nih.gov

Furan-2-carboxamide derivatives

Computational Chemistry and Theoretical Studies of 1 Carboxamide Systems

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties of carboxamide-containing molecules. researchgate.net This method allows for the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. For instance, the geometry of N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (Sunitinib) was optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine its lowest energy conformer. tandfonline.com Similarly, DFT has been employed to optimize the structures of various other carboxamide derivatives, providing detailed information on bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Beyond geometry optimization, DFT is crucial for analyzing the electronic structure. The molecular electrostatic potential (MEP) is a key property derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In a study of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl)benzenesulfonamide, the MEP map showed negative potential regions located on electronegative atoms like oxygen and nitrogen, indicating likely sites for electrophilic attack. nih.gov

Wavefunction-based analyses, such as the electron localization function (ELF) and localized orbital locator (LOL), offer further insights into the electronic characteristics and are used to predict bioactivity. tandfonline.com These methods provide a detailed picture of electron distribution, which is fundamental to understanding a molecule's stability and reactivity. tandfonline.comnih.gov Time-dependent DFT (TD-DFT) is used to compute electronic absorption spectra, predicting how these molecules interact with light. nih.govnih.gov

Table 1: Selected Bond Parameters from DFT Optimization This table presents a comparison of theoretical and experimental bond lengths and angles for a representative carboxamide-containing structure, highlighting the accuracy of DFT methods.

| Parameter | Bond/Angle | Theoretical Value (DFT) | Standard/Experimental Range |

| Bond Length | C=O | 1.196 - 1.199 Å | 1.196 – 1.211 Å nih.gov |

| Bond Length | C-C | 1.535 - 1.538 Å | ~1.54 Å nih.gov |

| Bond Length | C-N | --- | ~1.47 Å nih.gov |

| Bond Angle | C-C-N | 119.5° - 121.7° | Deviates from 120° due to hyperconjugation nih.gov |

Quantum Mechanics (QM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Reactivity Prediction

Understanding the conformational landscape of flexible molecules is essential for predicting their biological activity. Quantum mechanics (QM) methods, particularly DFT, are used to perform conformational analysis by calculating the energy of a molecule as a function of its dihedral angles. tandfonline.com For the carboxamide derivative Sunitinib, a potential energy surface (PES) scan was generated by varying nine different dihedral angles to identify the most stable conformer, which was found at a C13-C9-C16-N6 dihedral angle of 160.0°. tandfonline.com

While QM methods are excellent for static energy calculations, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. sciencepublishinggroup.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes, solvent effects, and the stability of ligand-protein complexes. tandfonline.comsciencepublishinggroup.comresearchgate.net For example, a 150 ns MD simulation was used to evaluate the binding stability of a phenylacetamide derivative in complex with its target protein. scispace.com Key metrics from MD simulations, such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), are analyzed to assess the stability and compactness of the system. tandfonline.com In the study of Sunitinib docked with a protein (PDB ID: 3V03), the average Rg values for the protein alone and the ligand complex were 2.59 nm and 2.62 nm, respectively, indicating the complex remained stable throughout the simulation. tandfonline.com

Reactive MD simulations, which incorporate the ability to form and break bonds, are an emerging tool for predicting chemical reactivity and reaction pathways directly. sciencepublishinggroup.comnih.gov These simulations can capture transient states and intermediates that are difficult to observe experimentally. sciencepublishinggroup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of compounds and their biological activities. mdpi.combiointerfaceresearch.com This method is instrumental in drug discovery for predicting the activity of new, unsynthesized molecules. mdpi.com The process involves calculating molecular descriptors that encode structural, physicochemical, and electronic features of the molecules. biointerfaceresearch.com

For carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govrsc.org These approaches generate 3D fields around a set of aligned molecules to quantify steric, electrostatic, hydrophobic, and hydrogen-bonding properties. In a study on benzimidazole (B57391) carboxamide-based PARP-1 inhibitors, robust 3D-QSAR models were developed. nih.gov The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.712 and a non-cross-validated correlation coefficient (r²) of 0.899, while the CoMSIA model gave a q² of 0.744 and an r² of 0.889, indicating strong predictive power. nih.gov

Similarly, for a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, CoMFA (q² = 0.783, r² = 0.944) and CoMSIA (q² = 0.728, r² = 0.982) models were established. rsc.org The contour maps generated from these models provide a visual guide for designing new compounds, highlighting regions where modifications are likely to increase or decrease activity. nih.govrsc.org Based on these insights, novel small molecules can be designed in silico with potentially enhanced potency. rsc.orgnih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for Carboxamide Inhibitors This table summarizes the statistical validation parameters for CoMFA and CoMSIA models developed for two different classes of carboxamide inhibitors, demonstrating the robustness and predictive capability of the models.

| Inhibitor Class | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) |

| Benzimidazole Carboxamides (PARP-1) nih.gov | CoMFA | 0.712 | 0.899 | --- |

| Benzimidazole Carboxamides (PARP-1) nih.gov | CoMSIA | 0.744 | 0.889 | --- |

| Thieno[3,2-b]pyrrole-5-carboxamides (LSD1) rsc.org | CoMFA | 0.783 | 0.944 | 0.851 |

| Thieno[3,2-b]pyrrole-5-carboxamides (LSD1) rsc.org | CoMSIA | 0.728 | 0.982 | 0.814 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net It is widely used to understand the binding modes of carboxamide derivatives within the active sites of their biological targets and to estimate their binding affinity. semanticscholar.orgnih.gov

In a study of novel carboxamide series as potential anti-tubercular agents, docking was performed against the Mycobacterium tuberculosis DNA Gyrase. semanticscholar.org The results were evaluated using scoring functions like the MolDock score, with values ranging from -103 to -140 kcal/mol, indicating efficient binding. semanticscholar.org The analysis of the docked poses revealed key interactions, such as hydrogen bonds between the carboxamide's carbonyl oxygen or NH group and amino acid residues like Ala 531, Ala 533, and Gln 538. semanticscholar.org

Similarly, docking studies on N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives with fibroblast growth factor 1 (FGF1) showed low binding energies, suggesting a good affinity for the target's active pocket. researchgate.net These studies are crucial for structure-activity relationship (SAR) analysis, providing a structural basis for the observed biological activities and guiding the optimization of lead compounds. nih.gov The insights from docking are often used as a starting point for more rigorous calculations like MD simulations to confirm the stability of the predicted binding poses. tandfonline.comrsc.org

Table 3: Representative Molecular Docking Results for Carboxamide Ligands This table showcases binding scores and key interacting residues for different carboxamide compounds docked into their respective protein targets.

| Carboxamide Compound Class | Protein Target | Top Compound | Binding Score (kcal/mol) | Key Interacting Residues |

| Imidazo[1,2-a]pyridine Carboxamides semanticscholar.org | MTB DNA Gyrase | Compound 5 | -140.476 (MolDock Score) | Ala 531, Ala 533, Gln 538 |

| Benzimidazole Carboxamides nih.gov | PARP-1 | --- | --- | --- |

| N-carbamoyl-dihydropyridine-carboxamides researchgate.net | FGF1 | A1-A6 | Low binding energy reported | --- |

| Thieno[3,2-b]pyrrole-5-carboxamides rsc.org | LSD1 | D4, D5, D8 | High predictive activity | Asn535 |

In Silico Prediction of Reaction Energetics and Pathway Plausibility

Computational methods are invaluable for exploring the mechanisms of chemical reactions, including predicting their energetics and identifying the most plausible pathways. acs.org Ab initio molecular dynamics simulations can be used to observe the spontaneous steps in a reaction, such as the deprotonation of intermediates in the CO2 + amine reaction, which is relevant to the chemistry of the broader amide/carbamate family. researchgate.net

Static quantum chemical calculations, often using DFT, can map out a potential energy surface (PES) for a reaction. This involves calculating the energies of reactants, products, transition states, and intermediates. acs.org The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate. acs.org For instance, the metabolic pathway of 4-pyridone-3-carboxamide-1β-d-ribonucleoside was studied to understand its effects on cellular energetics, identifying the enzymes involved in its conversion and the resulting impact on energy metabolism. nih.gov While not a direct prediction of a synthetic reaction, this demonstrates the use of computational and experimental approaches to elucidate complex biochemical pathways.

Advanced simulation techniques like metadynamics can enhance the sampling of rare events, such as crossing a high energy barrier, allowing for the calculation of free energy profiles and reaction rates. sciencepublishinggroup.com These in silico approaches provide a detailed, atomistic understanding of reaction mechanisms that can complement and guide experimental investigations. acs.org

Theoretical Investigations of Spectroscopic Properties (e.g., GIAO Method for NMR Chemical Shifts)

Theoretical calculations can accurately predict various spectroscopic properties, providing a powerful tool for structure elucidation and validation. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to computational prediction. The Gauge-Including Atomic Orbital (GIAO) method, typically employed at the DFT level of theory (e.g., with the B3LYP functional), is a reliable approach for calculating the isotropic nuclear magnetic shielding constants. imist.mamdpi.comresearchgate.net

These calculated shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.manih.gov Numerous studies have shown that GIAO/DFT calculations can produce ¹H and ¹³C NMR chemical shifts that are in excellent agreement with experimental data, often with correlation coefficients (R²) greater than 0.90. imist.maresearchgate.net

This predictive power is invaluable for distinguishing between isomers or confirming the stereochemistry of reaction products. acs.org For example, calculations were used to assign the ¹H and ¹³C chemical shifts for newly synthesized 4-heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which contain a carboxamide-like moiety. The theoretical values, calculated using the GIAO method with a 6-311G basis set, showed a strong linear correlation with the experimental spectra, confirming the proposed structures. mdpi.com The accuracy of these predictions depends on the chosen functional and basis set, with larger basis sets generally providing better results. nih.gov

Table 4: Correlation between Experimental and Theoretical NMR Chemical Shifts This table illustrates the high degree of correlation achieved between experimentally measured NMR chemical shifts and those calculated using the GIAO/DFT method for different nuclei in heterocyclic systems.

| System Studied | Nucleus | Method | Basis Set | Correlation (R²) |

| Hexahydroindoles imist.maresearchgate.net | ¹³C | GIAO/B3LYP | 6-311G(d,p) | > 0.90 |

| Hexahydroindoles imist.maresearchgate.net | ¹H | GIAO/B3LYP | 6-311G(d,p) | > 0.90 |

| 1,2,4-triazol-5-ones mdpi.com | ¹³C | GIAO/B3LYP | 6-311G | --- |

| 1,2,4-triazol-5-ones mdpi.com | ¹H | GIAO/B3LYP | 6-311G | --- |

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the reactivity of molecules. ucsb.eduwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org

The energy, shape, and location of these frontier orbitals provide critical insights into where and how a chemical reaction is likely to occur. ucsb.edu For carboxamide systems, DFT calculations are used to determine the energies and spatial distribution of the HOMO and LUMO. tandfonline.com The HOMO-LUMO energy gap is a particularly important descriptor; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. tandfonline.com

In large molecules, canonical FMOs can be delocalized over the entire structure, which can obscure the specific reactive sites. nih.govacs.org Newer concepts, such as frontier molecular orbitalets (FMOLs), have been developed to provide localized orbitals that better pinpoint the reactive regions, such as specific functional groups, within a large system. nih.govacs.org By analyzing the distribution of the HOMO and LUMO, researchers can rationalize reaction outcomes, such as the regioselectivity of cycloaddition reactions or electrophilic substitutions. ucsb.eduacs.org

Research Applications of 1 Carboxamide Derivatives in Diverse Chemical Fields

Applications in Organic Synthesis as Versatile Building Blocks and Intermediates

Carboxamide derivatives are a cornerstone of modern organic chemistry, serving as exceptionally versatile building blocks and intermediates for the synthesis of more complex molecules. jocpr.com The stability of the amide bond, combined with its capacity for functional group interconversion, makes it a reliable and adaptable functional group in multistep syntheses. jocpr.com The utility of these compounds is demonstrated in their frequent use in drug discovery and medicinal chemistry, where the carboxamide linkage can enhance molecular flexibility and provides opportunities for hydrogen bonding, which may improve target affinity. nih.gov Their role as synthons extends to the creation of advanced materials, including polymers, liquid crystals, and sensors. jocpr.com

The 1-carboxamide moiety is a valuable precursor for a wide array of chemical transformations, enabling the construction of intricate molecular architectures. The amide functionality provides stability while allowing for the introduction of diverse functional groups through various derivatization reactions. jocpr.com For instance, activated derivatives like acyl chlorides can act as key intermediates. Indole-2-carbonyl chloride, for example, serves as a versatile precursor for the synthesis of a series of N-substituted 1H-indole-2-carboxamides by reacting with various aromatic amines. nih.gov

The reactivity of the carboxamide group itself allows it to participate in fundamental reactions. It can undergo direct aldol condensation, forming carbon-carbon bonds at the α-carbon of the amide carbonyl group. researchgate.net Furthermore, primary carboxamides can be transformed into N-acylcyclohexylamines through oxidation with lead tetraacetate in the presence of a carboxylic acid, a reaction that proceeds through an alkyl isocyanate intermediate. researchgate.net This reactivity profile underscores the role of carboxamide derivatives as foundational starting materials in complex synthetic sequences, such as in the preparation of the antiviral drug Oseltamivir, where 3-cyclohexene-1-carboxamide is a key precursor. mdpi.com

Table 1: Examples of Transformations Using Carboxamide Precursors

| Precursor Type | Transformation | Product Class | Reference |

|---|---|---|---|

| Primary Carboxamide | Oxidation with Lead Tetraacetate | N-Acylamines / Alkyl Isocyanates | researchgate.net |

| Unactivated Amide | Aldol Condensation | β-Hydroxy Amides | researchgate.net |

| Indole-2-carbonyl chloride | Reaction with Aromatic Amines | N-substituted Indole-2-carboxamides | nih.gov |

| 3-Cyclohexene-1-carboxylic acid | Multi-step synthesis | 3-Cyclohexene-1-carboxamide | mdpi.com |

The structural features of this compound derivatives make them highly effective in facilitating the introduction of substituents and the formation of crucial carbon-carbon bonds. The carbonyl group activates the adjacent α-carbon, increasing the acidity of the protons and enabling the formation of enolates. cambridge.org These enolate anions are powerful nucleophiles that can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol condensations. researchgate.netcambridge.org

This reactivity is a cornerstone of organic synthesis, allowing for the controlled construction of molecular backbones. nih.gov For example, under acidic conditions, both aldehydes and acetals can undergo carbon-carbon bond formation at the α-carbon of amide carbonyl groups. researchgate.net This capacity is not limited to simple alkylations; the strategic placement of a carboxamide group can direct complex bond formations in the synthesis of thiophene-containing heterocyclic systems and other elaborate structures. mdpi.com The ability to form C-C bonds is fundamental to building the carbon skeletons of most organic molecules, and the carboxamide group provides a reliable handle to achieve this. cambridge.orgnih.gov

Carboxamide derivatives are indispensable in the total synthesis of alkaloids and other complex natural products. researchgate.net Alkaloids, a diverse class of naturally occurring compounds containing basic nitrogen atoms, often exhibit significant biological activities and are a major focus in medicinal chemistry and drug discovery. nih.govflorajournal.com The carboxamide functional group is present in many alkaloids, such as ergine (lysergic acid amide), and serves as a key structural motif or a synthetic handle in their construction. wikipedia.org

Synthetic strategies for complex alkaloids frequently employ carboxamide-containing intermediates. For instance, the synthesis of natural morphinans and related alkaloids with potent analgesic properties often involves steps where the carboxamide functionality is used to build or modify the intricate polycyclic framework. benthamscience.com Similarly, the construction of compounds bearing the 3,4-benzomorphan scaffold, a core structure in several therapeutically promising natural products, relies on synthetic routes where carboxamide derivatives play a pivotal role. researchgate.net The stability and predictable reactivity of the amide bond make it an ideal functional group for carrying through the multiple steps required in the synthesis of these architecturally complex molecules. florajournal.com

Catalytic Applications in Chemical Synthesis

Beyond their role as stoichiometric reagents and building blocks, this compound derivatives have emerged as crucial components in the design of catalysts and ligands for a variety of chemical transformations. jocpr.com The unique electronic and structural properties of the amide group, particularly its ability to form strong hydrogen bonds and coordinate to metal centers, are harnessed to control reactivity and stereoselectivity. jocpr.comwikipedia.org

The amide functional group, with its N-H hydrogen bond donor and carbonyl (C=O) hydrogen bond acceptor sites, is a fundamental motif in the design of hydrogen-bond catalysts. wikipedia.orgmdpi.com This type of organocatalysis accelerates reactions by stabilizing transition states and anionic intermediates through non-covalent interactions. wikipedia.org In a manner analogous to "oxyanion holes" in enzymes, synthetic catalysts bearing one or more amide groups can coordinate to electrophiles, such as a carbonyl compound. This hydrogen bonding increases the electrophilicity of the substrate and stabilizes the negative charge that develops on the oxygen atom during nucleophilic attack, thereby lowering the activation energy of the reaction. wikipedia.org

The predictable geometry and strength of hydrogen bonds involving amides allow for the rational design of catalysts. mdpi.com For example, pyridine-2,6-dicarboxamide has been studied for its well-defined hydrogen bonding patterns, which are crucial for creating organized supramolecular structures that can influence a chemical reaction. dntb.gov.ua The strategic placement of amide groups within a catalyst scaffold can create a chiral environment, enabling enantioselective transformations.

Table 2: Hydrogen Bonding in Carboxamide-Based Systems

| System | Key Interaction | Application/Significance | Reference |

|---|---|---|---|

| Thiourea Catalyst | N-H···O=N | Stabilization of nitro group in Michael additions | wikipedia.org |

| TADDOL Catalyst | O-H···O=C | Activation of carbonyl in Diels-Alder reactions | wikipedia.org |

| Pyridine-dicarboxamides | N-H···N / N-H···O | Formation of defined supramolecular chains | mdpi.comdntb.gov.ua |

| Tetraamide Ligands | N-H···Anion | Anion binding and recognition | mdpi.com |

The carboxamide moiety is a prevalent feature in chiral ligands for metal-catalyzed enantioselective reactions. jocpr.com Its ability to coordinate with transition metals and establish secondary interactions, such as hydrogen bonding, makes it highly effective for creating a well-defined and rigid chiral environment around the metal center. nih.govacs.org

A prominent application is in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for forming stereogenic centers. uow.edu.au While classic ligands are often based on phosphines, ligands incorporating amide functionalities have proven highly effective. For example, chiral ligands featuring an aminoamide scaffold have been developed for copper-catalyzed enantioselective N-H insertion reactions, demonstrating the key role of the amide group in achieving high selectivity. nih.govresearchgate.netescholarship.org In palladium catalysis, N-acyloxazolinones have been used as ester enolate equivalents in AAA reactions, achieving excellent yields and enantioselectivities. nih.gov Furthermore, chiral phosphoric acids, which can be considered as related structures, have been shown to be effective anionic ligands for the enantioselective palladium-catalyzed C-H arylation of thioamides (sulfur analogs of amides). nih.gov These examples highlight the versatility of the carboxamide group and its derivatives in constructing sophisticated ligand architectures that enable precise stereochemical control in catalysis.

Development in Agrochemical Research

The imperative to secure the global food supply has driven extensive research into novel agrochemicals that are both effective and environmentally benign. Derivatives of this compound have emerged as a promising class of compounds in this sector, with significant research focused on their use as fungicidal and herbicidal agents derived from natural product scaffolds and as key components of biocontrol strategies.

Fungicidal and Herbicidal Agents from Natural Product Scaffolds

Natural products provide a rich source of inspiration for the design of new agrochemicals due to their inherent biological activity and novel modes of action. The this compound moiety is a key feature in several potent fungicidal and herbicidal agents derived from or inspired by natural scaffolds.

One of the most notable examples is Phenazine-1-carboxamide (B1678076) (PCN) , a natural product produced by several species of soil bacteria, such as Pseudomonas and Streptomyces. nih.govnih.govtandfonline.com PCN has demonstrated significant fungicidal activity against a broad spectrum of plant pathogens. nih.gov Research has shown that PCN is particularly effective against rice sheath blight, caused by the fungus Rhizoctonia solani. cabidigitallibrary.org A novel derivative of phenazine-1-carboxamide, designated as PCND 18-1, has been synthesized and evaluated for its potential as a biofungicide. cabidigitallibrary.org This derivative exhibited potent fungicidal activity against R. solani, with a 50% effective concentration (EC50) of 4.25 μg/mL, indicating its potential as a natural biofungicide. cabidigitallibrary.org The protective activity of PCND 1-1 was found to be superior to its curative activity in greenhouse conditions. cabidigitallibrary.org

In the realm of herbicides, Cafenstrole , a synthetic compound containing a 1H-1,2,4-triazole-1-carboxamide structure, has been developed for the control of weeds in rice paddies. nih.govgoogle.comherts.ac.uk It is effective against barnyard grass and some sedge and broadleaf weeds. google.com The development of Cafenstrole showcases how the this compound functional group can be incorporated into a synthetic molecule to achieve potent herbicidal activity. nih.govacs.orgnih.gov

| Compound Name | Type | Target Organism(s) | Key Research Findings |

| Phenazine-1-carboxamide (PCN) | Fungicide | Rhizoctonia solani, Fusarium oxysporum | Natural product with broad-spectrum antifungal activity. nih.govcabidigitallibrary.org |

| PCND 18-1 | Fungicide | Rhizoctonia solani | A derivative of PCN with an EC50 of 4.25 μg/mL against rice sheath blight. cabidigitallibrary.org |

| Cafenstrole | Herbicide | Barnyard grass, various sedges and broadleaf weeds | A synthetic triazole herbicide effective in rice cultivation. nih.govgoogle.comherts.ac.uk |

Biocontrol Strategies Utilizing Microbial Metabolites

Biocontrol, the use of living organisms or their natural products to suppress pests and pathogens, is a cornerstone of sustainable agriculture. Microbial metabolites containing the this compound group are at the forefront of this research.

Phenazine-1-carboxamide (PCN) , as mentioned previously, is a prime example of a microbial metabolite with significant biocontrol potential. nih.govnih.gov Produced by plant-beneficial bacteria like Pseudomonas chlororaphis, PCN plays a crucial role in the suppression of soil-borne fungal pathogens. nih.govapsnet.orgresearchgate.net The production of PCN by these bacteria in the rhizosphere helps to protect plant roots from fungal attack. apsnet.org Research has demonstrated that PCN is a key factor in the biocontrol of tomato root rot caused by Fusarium oxysporum. apsnet.orgresearchgate.net The biosynthesis of PCN in these biocontrol strains is a tightly regulated process, influenced by factors in the surrounding environment. nih.gov The targeted enhancement of PCN production in these beneficial bacteria through metabolic engineering is an active area of research to improve their biocontrol efficacy. researchgate.net

| Microbial Metabolite | Producing Microorganism | Target Pathogen | Biocontrol Mechanism |

| Phenazine-1-carboxamide (PCN) | Pseudomonas chlororaphis | Fusarium oxysporum | Antifungal activity, suppression of soil-borne pathogens. nih.govapsnet.org |

Exploration in Materials Science and Polymer Chemistry

The versatility of the this compound group extends beyond agrochemicals into the realm of materials science and polymer chemistry. While the direct application of "this compound" as a named monomer or cross-linking agent is not widely documented under this specific nomenclature, the underlying chemical principles of the carboxamide linkage are fundamental to these fields. The following sections will discuss the roles of related structures and functional groups that are chemically analogous to this compound derivatives.

Monomers for Polymeric Material Synthesis

Polyamides are a major class of polymers characterized by the repeating amide linkages (-CO-NH-) in their backbone. britannica.com These are formed through the condensation polymerization of monomers containing carboxylic acid and amine functional groups. britannica.com While specific monomers named "this compound" are not commonly cited, amino acids, which contain both a carboxylic acid and an amine group, can be considered naturally occurring monomers that polymerize to form polypeptides (natural polyamides). nih.gov

The synthesis of synthetic polyamides often involves the reaction of a dicarboxylic acid with a diamine. britannica.com A conceptual monomer bearing a this compound group could potentially be a molecule with a reactive group at the '1' position that allows for polymerization. For instance, α-amino acid N-carboxyanhydrides (NCAs) are cyclic monomers that undergo ring-opening polymerization to form polypeptides. illinois.edu Although not explicitly named "this compound monomers," these precursors contain the fundamental components for forming amide bonds in a polymeric chain. The synthesis of polyamides from bio-based monomers, such as those derived from 2,5-furandicarboxylic acid, is a growing area of research aimed at producing more sustainable engineering plastics. rsc.org

Cross-linking Agents for Advanced Coatings and Elastomers

Cross-linking is a critical process for enhancing the mechanical properties and durability of polymeric materials such as coatings and elastomers. While specific "this compound" cross-linking agents are not prominently featured in the literature, compounds that react with carboxyl groups to form amide linkages are widely used.

Carbodiimides are a class of zero-length cross-linking agents that react with carboxylic acids to form an O-acylisourea intermediate, which can then react with a primary amine to form a stable amide bond. carbodiimide.comchimicalombarda.comstahl.comtechcrl.com This chemistry is extensively used to cross-link polymers containing carboxylic acid groups in coatings and adhesives to improve their water, chemical, and abrasion resistance. carbodiimide.comstahl.comtechcrl.com

In the context of elastomers, materials with carboxyl groups can be cross-linked through various methods, including the formation of ionic cross-links with metal oxides or covalent cross-links that could conceptually involve reactions analogous to amide bond formation. The development of hybrid cross-linking strategies, which incorporate a combination of covalent and non-covalent bonds, is an active area of research to create elastomers with advanced functionalities.

Functionalized Nanoparticles for Antimicrobial Surfaces

The functionalization of nanoparticles with specific chemical groups is a key strategy for tailoring their properties for various applications, including the creation of antimicrobial surfaces. While direct functionalization with a "this compound" group is not a widely reported strategy, the use of carboxyl groups to modify nanoparticle surfaces is a common and important approach. nih.govnih.govcd-bioparticles.net

Carboxylated nanoparticle surfaces can enhance the association of nanoparticles with microbial biofilms, which is a critical step in delivering antimicrobial agents. nih.gov Furthermore, these carboxyl groups can be used as anchor points to conjugate other molecules, such as antibiotics or antimicrobial peptides, to the nanoparticle surface. nih.gov The resulting functionalized nanoparticles can exhibit enhanced antimicrobial efficacy. nih.govcabidigitallibrary.orgmdpi.com The surface functionalization of nanoparticles is a powerful tool to improve their antimicrobial activity and overcome challenges such as antibiotic resistance. cabidigitallibrary.org

Mechanistic Insights into Biological Interactions of 1 Carboxamide Derivatives

Molecular Mechanisms of Enzyme Modulation

Derivatives of 1-carboxamide have emerged as a significant class of bioactive molecules that exert their effects through the modulation of various enzymatic processes. The versatility of the carboxamide scaffold allows for a range of interactions with enzyme active sites and allosteric regions, leading to inhibition or altered regulation of enzyme function. This section delves into the specific molecular mechanisms by which these compounds interact with and modulate the activity of several key enzymes.

Inhibition of Histone Acetyltransferases (e.g., FgGcn5)

Phenazine-1-carboxamide (B1678076) (PCN), a secondary metabolite, has been identified as an inhibitor of the histone acetyltransferase Gcn5 in the fungus Fusarium graminearum (FgGcn5). This inhibition is a key mechanism of its antifungal activity. Molecular dynamics simulations have revealed that PCN binds to a cleft in FgGcn5 that is also the binding site for histone H3. This binding prevents FgGcn5 from associating with histone H3, thereby blocking the acetylation process. nih.govnih.gov

The interaction between PCN and FgGcn5 is stabilized by key amino acid residues within the binding cleft, including Leu96, Arg121, Phe133, Tyr169, and Tyr201. nih.govnih.gov Experimental validation through mutations of these key amino acids has confirmed their importance in the interaction with both PCN and the histone H3 peptide. By occupying the histone H3 binding site, PCN effectively acts as a competitive inhibitor, leading to a deregulation of histone acetylation and subsequent suppression of fungal growth and virulence. nih.govnih.gov

Table 1: Key Amino Acid Residues in FgGcn5 Interacting with Phenazine-1-carboxamide (PCN)

| Amino Acid Residue | Role in Interaction |

| Leu96 | Contributes to the hydrophobic interactions within the binding cleft. |

| Arg121 | Forms hydrogen bonds or electrostatic interactions with PCN. |

| Phe133 | Participates in aromatic stacking or hydrophobic interactions. |

| Tyr169 | Forms hydrogen bonds and contributes to the overall binding affinity. |

| Tyr201 | Plays a crucial role in stabilizing the binding of PCN in the active site. |

Regulation of Pyruvate (B1213749) Dehydrogenase in Fungi

Phenazine-1-carboxamide (PCN) also exhibits its antifungal properties by targeting cellular energy metabolism, specifically through the regulation of pyruvate dehydrogenase. In phytopathogenic fungi, PCN has been shown to interfere with energy metabolism, leading to a reduction in ATP generation and ultimately affecting hyphal growth. researchgate.net

Transcriptomic analysis of fungal hyphae treated with PCN revealed an upregulation of genes related to energy metabolism. Despite this, PCN significantly reduces the concentration of ATP within the hyphae and decreases the mitochondrial membrane potential. Molecular docking studies suggest that PCN binds to pyruvate dehydrogenase with a low free energy of binding, indicating a strong interaction. researchgate.net This binding likely disrupts the normal function of the pyruvate dehydrogenase complex, which is a critical link between glycolysis and the tricarboxylic acid (TCA) cycle. By impairing this enzyme's function, PCN effectively curtails the production of acetyl-CoA and the subsequent generation of ATP through oxidative phosphorylation, leading to cellular energy depletion and growth inhibition. researchgate.net

Competitive Inhibition of Acid Ceramidase

Certain this compound derivatives have been identified as inhibitors of ceramidases, enzymes that hydrolyze ceramides (B1148491) into sphingosine (B13886) and fatty acids. While various inhibition mechanisms have been observed, competitive inhibition has been demonstrated for specific carboxamide scaffolds. For instance, the amide-scaffold compound NSC405020 has been shown to inhibit the hydrolysis of the endogenous substrate of alkaline ceramidase 3 (ACER3) and acts as a competitive substrate for the enzyme. biorxiv.org This indicates that the compound competes with the natural substrate for binding to the active site of the enzyme.

Interaction with and Inhibition of Protein Kinases (e.g., GSK-3β)

The this compound moiety is a key feature in a number of potent inhibitors of protein kinases, such as Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases. mdpi.com Derivatives of 1H-indazole-3-carboxamide and imidazo[1,5-a]pyridine-1-carboxamide have been developed as effective GSK-3β inhibitors. mdpi.com

The mechanism of inhibition by these compounds involves their interaction with the ATP-binding pocket of the enzyme. A key feature for potent inhibition by the 1H-indazole-3-carboxamide series is the presence of an acidic hydrogen on the central core. This acidic hydrogen is crucial for a tight interaction within the ATP pocket, contributing to the high affinity of the inhibitor for the enzyme. mdpi.com X-ray crystallography has confirmed the binding mode of these inhibitors in the GSK-3β active site. mdpi.com Furthermore, a water-mediated hydrogen bond network has been observed between the carboxamide oxygen of some inhibitors and the backbone oxygen of Gln185 in GSK-3β, which is believed to contribute to the specificity of these inhibitors. acs.org

Table 2: Examples of this compound Derivatives as GSK-3β Inhibitors

| Compound Series | Key Structural Feature for Inhibition |

| 1H-indazole-3-carboxamides | Acidic hydrogen on the central core for tight binding in the ATP pocket. |

| Imidazo[1,5-a]pyridine-1-carboxamides | Core structure designed to interact with the ATP-binding site. |

Substrate/Inhibitor Recognition by Dehydrogenases (e.g., 3-Isopropylmalate Dehydrogenase)

While specific examples of this compound derivatives acting on 3-isopropylmalate dehydrogenase are not prominently documented, the broader class of carboxamide derivatives is well-established as inhibitors of other dehydrogenases, particularly succinate (B1194679) dehydrogenase (SDH). SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. nih.govnih.gov Carboxamide derivatives are a major class of succinate dehydrogenase inhibitors (SDHIs) used as fungicides. nih.gov

The inhibitory action of these carboxamides is based on the disruption of the mitochondrial respiratory chain. They bind to the ubiquinone binding site (Q-site) of the SDH complex, thereby blocking the transfer of electrons from succinate to ubiquinone. mdpi.com Molecular docking studies of pyridine (B92270) carboxamide derivatives with SDH have shown that these inhibitors can form stable hydrogen bonds and hydrophobic interactions within the active site. For example, interactions with key residues such as ARG43, TYR58, and TRP173 of SDH have been identified, which explains the mechanism of action at the molecular level. nih.govnih.gov The carboxamide moiety itself is a crucial part of the pharmacophore, often forming hydrogen bonds that are essential for inhibitor binding. mdpi.com

Mechanisms of Antimicrobial Action at the Cellular Level

The antimicrobial effects of this compound derivatives are a result of their interference with essential cellular processes in pathogens. These mechanisms range from the disruption of fundamental metabolic pathways to the inhibition of enzymes crucial for cell wall integrity and replication.

As discussed previously, phenazine-1-carboxamide (PCN) exerts its antifungal effects by inhibiting histone acetyltransferase FgGcn5 and regulating pyruvate dehydrogenase. nih.govresearchgate.net The inhibition of FgGcn5 leads to epigenetic modifications that suppress fungal growth and virulence. nih.gov The interference with pyruvate dehydrogenase disrupts central carbon metabolism, leading to a depletion of cellular energy in the form of ATP. researchgate.net

Furthermore, many carboxamide derivatives, particularly those developed as agricultural fungicides, function as succinate dehydrogenase inhibitors (SDHIs). nih.gov By blocking the activity of SDH in the mitochondrial respiratory chain, these compounds effectively halt cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death. researchgate.net

Some pyridine carboxamide derivatives are also thought to possess antifungal activity by acting as cell wall inhibitors. mdpi.com The fungal cell wall is a unique and essential structure, making it an excellent target for selective antimicrobial agents. Additionally, hybrid molecules incorporating a pyridine carboxamide and an imidazole (B134444) moiety may exhibit a dual mechanism of action, targeting both cell wall synthesis and ergosterol (B1671047) biosynthesis by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com This multi-target approach can enhance antifungal efficacy and potentially reduce the development of resistance.

The general mechanisms of antimicrobial action can be broadly categorized, and this compound derivatives have been shown to impact several of these. researchgate.net These include the inhibition of key metabolic pathways (e.g., TCA cycle via SDH inhibition) and the inhibition of enzymes essential for nucleic acid synthesis and other vital cellular functions. researchgate.netresearchgate.net

Table 3: Summary of Cellular Antimicrobial Mechanisms of this compound Derivatives

| Mechanism of Action | Target Enzyme/Process | Consequence for Pathogen | Example Compound Class |

| Epigenetic Modification | Histone Acetyltransferase (FgGcn5) | Suppression of growth and virulence. | Phenazines |

| Disruption of Energy Metabolism | Pyruvate Dehydrogenase | ATP depletion, inhibition of hyphal growth. | Phenazines |

| Inhibition of Cellular Respiration | Succinate Dehydrogenase (SDH) | Blockage of electron transport chain, ATP depletion, cell death. | Pyridine carboxamides, Pyrazole carboxamides |

| Cell Wall Synthesis Inhibition | Enzymes involved in cell wall biosynthesis | Loss of cell integrity, cell lysis. | Pyridine derivatives |

| Inhibition of Ergosterol Biosynthesis | Lanosterol 14α-demethylase (CYP51) | Disruption of cell membrane integrity. | Imidazole-pyridine hybrids |

Disruption of Cell Wall Structure and Membrane Integrity

Certain this compound derivatives exert their biological effects by compromising the structural integrity of the cell wall and membrane. For instance, Phenazine-1-carboxamide (PHE) has been shown to primarily act by disrupting the cellular membrane's integrity. researchgate.net This disruption is a key factor in its antifungal activity.

Another derivative, N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), has a mechanism that involves the destruction of the cell wall structure and subsequent damage to the cell membrane. mdpi.com This leads to the leakage of intracellular components and ultimately cell death. mdpi.com Microscopic studies of mycelium treated with NNPCN have revealed significant morphological changes, including hyphal swelling, fractures, and deformities, as well as the separation of the cell wall and disintegration of subcellular organelles. mdpi.com The damage to the cell membrane is further evidenced by an increase in propylene (B89431) dialdehyde, a marker of lipid peroxidation, in treated cells. mdpi.com

The following table summarizes the effects of select this compound derivatives on cell wall and membrane integrity:

| Compound | Organism | Observed Effects | Reference |

|---|---|---|---|

| Phenazine-1-carboxamide (PHE) | Aspergillus flavus | Disruption of cellular membrane integrity | researchgate.net |

| N-(naphthalen-1-yl) phenazine-1-carboxamide (NNPCN) | Rhizoctonia solani | Destruction of cell wall structure, damage to cell membrane, leakage of intracellular substances | mdpi.com |

These findings underscore the importance of the cell envelope as a primary target for this class of compounds.

Interference with Cellular Energy Metabolism and ATP Production

A significant mechanism of action for some this compound derivatives is the inhibition of cellular respiration, specifically targeting the enzyme succinate dehydrogenase (SDH). nih.govresearchgate.net SDH is a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle, playing a vital role in the production of ATP, the cell's primary energy currency. nih.gov By inhibiting SDH, these compounds effectively disrupt the cell's energy metabolism.

Derivatives containing a 1,2,3-triazole ring have been designed as potential SDH inhibitors. nih.govresearchgate.net Molecular docking simulations have shown that these compounds can interact with key amino acid residues in the active site of SDH, such as ARG43, TYR58, and TRP173, through hydrogen bonding and pi-pi interactions, explaining their inhibitory action at the molecular level. nih.gov The inhibition of SDH leads to a reduction in ATP synthesis, ultimately resulting in cellular dysfunction and death.

The table below details the inhibitory action of a this compound derivative on succinate dehydrogenase:

| Compound | Target Enzyme | Organism(s) | EC50 Values (μg/mL) | Reference |

|---|---|---|---|---|

| A3-3 (a 1,2,3-triazole containing carboxamide) | Succinate Dehydrogenase (SDH) | Sclerotinia sclerotiorum | 1.08 | nih.gov |

| Botrytis cinerea | 8.75 | nih.gov | ||

| Rhizoctonia cerealis | 1.67 | nih.gov | ||

| Gaeumannomyces graminis | 5.30 | nih.gov |

This targeted interference with a fundamental metabolic pathway highlights a key strategy for the development of potent bioactive agents.

Induction of Intracellular Reactive Oxygen Species (ROS) Accumulation

The accumulation of reactive oxygen species (ROS) is another mechanism through which this compound derivatives can induce cellular damage. ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause oxidative damage to essential cellular components like DNA, proteins, and lipids. mdpi.commdpi.com

Exposure to certain compounds can lead to a significant increase in intracellular ROS levels. mdpi.com This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to a state of oxidative stress. mdpi.com This oxidative stress can, in turn, trigger a cascade of events, including the mitochondrial permeability transition, which can lead to a further burst of mitochondrial ROS generation in a phenomenon termed "ROS-induced ROS release" (RIRR). nih.gov This self-amplifying cycle of ROS production can cause severe cellular damage and ultimately lead to cell death. For example, the antibiotic tigecycline (B611373) has been shown to increase ROS content in melanocytes, contributing to oxidative stress. mdpi.com

The following table illustrates the impact of a compound on ROS accumulation:

| Compound/Condition | Cell Line | Effect on ROS | Reference |

|---|---|---|---|

| Deoxynivalenol (DON) exposure | IPEC-J2 cells | Significant induction of ROS accumulation (approx. 18.27% increase) | mdpi.com |

| Tigecycline | HEMn-LP melanocytes | Increased ROS content | mdpi.com |

The induction of oxidative stress represents a significant pathway for the cytotoxic effects of these derivatives.

Disruption of Ionic Homeostasis

Maintaining a stable intracellular ionic environment is critical for normal cellular function. Disruption of this ionic homeostasis can lead to a cascade of detrimental events, including cytotoxic edema and cell death. nih.govdaneshyari.com Energy-dependent ion pumps, such as Na+/K+-ATPase, are essential for regulating the movement of ions across the cell membrane. nih.gov

In conditions of cellular stress, such as energy depletion, these pumps can fail, leading to an influx of ions like sodium and calcium. nih.gov This influx, along with the accompanying movement of water, causes the cell to swell, a condition known as cytotoxic edema. nih.gov The altered intracellular ion concentrations can also activate various downstream signaling pathways and enzymatic processes that contribute to cell injury and death. While direct evidence linking this compound derivatives to the disruption of ionic homeostasis is still emerging, it represents a plausible mechanism of action given their other observed cellular effects.

Mechanisms of Anti-Biofilm Activity

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which provides protection against antimicrobial agents and the host immune system. mdpi.comnih.gov The ability to disrupt these biofilms is a critical aspect of antimicrobial therapy. Some amide derivatives have demonstrated anti-biofilm properties. researchgate.net

The mechanisms of anti-biofilm activity can be multifaceted. One approach is the inhibition of bacterial adhesion to surfaces, which is the initial step in biofilm formation. nih.gov Another mechanism involves the disruption of the mature biofilm structure. For instance, microemulsions have been shown to exert a strong anti-biofilm effect by rupturing cytoplasmic cell walls, causing coagulation of the cytoplasm, and altering intracellular metabolism. mdpi.com Semi-synthetic amide derivatives of di-rhamnolipids have been shown to improve the inhibition of biofilm formation and enhance dispersion activities. researchgate.net

The table below presents the anti-biofilm activity of a di-rhamnolipid amide derivative:

| Compound | Organism | Activity | Reference |

|---|---|---|---|

| Morpholine derivative of di-rhamnolipid | Pseudomonas aeruginosa PAO1 | >80% biofilm inhibition at 100 µg/mL | researchgate.net |

Targeting biofilm formation and integrity is a promising strategy for combating persistent microbial infections.

Modulation of Intracellular Signaling Pathways (e.g., MAPKs/NF-κB pathway)

Intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, play crucial roles in regulating a wide range of cellular processes, including inflammation, cell proliferation, and survival. nih.govnih.gov Oxidative stress is a known activator of these pathways. nih.gov

The activation of NF-κB is critical for immunity and inflammation. nih.gov Similarly, MAPKs transduce signals from various extracellular stimuli, including oxidative stress. nih.gov The generation of ROS can lead to the activation of transcription factors like NF-κB, which in turn can lead to the production of pro-inflammatory cytokines. researchgate.net While the direct modulation of these pathways by this compound derivatives is an area of ongoing research, their ability to induce ROS suggests a potential indirect mechanism for influencing these signaling cascades. The activation of these pathways can contribute to an inflammatory response within the cells. nih.gov

Mechanisms of Programmed Cell Death Induction

Programmed cell death, or apoptosis, is a highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. researchgate.net It is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. scielo.orgresearchgate.net

Several this compound derivatives have been shown to induce apoptosis. The mechanism of induction can occur through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway. scielo.org The intrinsic pathway is often initiated by cellular stress, such as the accumulation of ROS, which leads to the release of cytochrome c from the mitochondria. nih.gov This, in turn, triggers the activation of a cascade of caspases that execute the apoptotic program. researchgate.net For example, treatment with NNPCN has been shown to ultimately lead to cell apoptosis in R. solani. mdpi.com

The process of apoptosis is a complex and vital cellular function, and its induction by this compound derivatives represents a key endpoint of their biological activity.

Role as Biological Probes for Elucidating Cellular Processes

The structural versatility of the this compound scaffold makes it an excellent foundation for the design of biological probes. These specialized molecules are crafted to interact with specific biological targets, enabling researchers to visualize, quantify, and understand complex cellular processes. By incorporating reporter groups like fluorophores or reactive moieties for covalent labeling, this compound derivatives are transformed into powerful tools for chemical biology and molecular imaging. Their applications span the monitoring of enzyme activity, the interrogation of receptor signaling pathways, and the detection of intracellular ions.

A primary application of these derivatives is in the development of activity-based protein profiling (ABPP) probes. nih.gov ABPP utilizes small-molecule probes that covalently modify the active sites of enzymes in an activity-dependent manner, providing a direct readout of an enzyme's functional state within a complex biological system. nih.govstanford.edu Probes based on the this compound structure can be designed with a "warhead" group that reacts with a nucleophilic residue in an enzyme's active site, and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and enrichment. nih.govrsc.org This approach allows for the profiling of entire enzyme families and has been instrumental in discovering novel enzyme functions and identifying drug targets. rsc.orgresearchgate.net

Probes for Monitoring Enzyme Activity